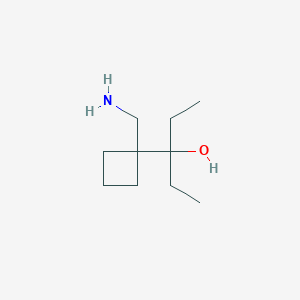
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound features a cyclobutyl ring substituted with an aminomethyl group and a pentan-3-ol chain. It is known for its versatility and high purity, making it a valuable tool in advanced research and synthesis projects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing, sourcing, and procurement of high-purity raw materials . The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical and research applications.
化学反应分析
Types of Reactions
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
科学研究应用
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of high-purity chemicals and materials for advanced research .
作用机制
The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. The cyclobutyl ring provides structural stability, while the pentan-3-ol chain enhances its solubility and reactivity .
相似化合物的比较
Similar Compounds
Cyclobutylamine: Similar structure but lacks the pentan-3-ol chain.
Pentan-3-ol: Contains the pentan-3-ol chain but lacks the cyclobutyl ring and aminomethyl group.
Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the aminomethyl group and pentan-3-ol chain.
Uniqueness
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
生物活性
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is a compound belonging to the class of Mannich bases, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl ring substituted with an aminomethyl group and a pentanol moiety. This unique structure contributes to its biological activity by influencing its interactions with various biological targets.
Anticancer Activity
Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain Mannich bases can inhibit DNA topoisomerase I, an enzyme critical for DNA replication in cancer cells. The cytotoxicity of these compounds against various cancer cell lines has been documented, with some compounds demonstrating IC50 values in the low micromolar range against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
Antimicrobial Activity
Mannich bases have also been reported to possess antibacterial and antifungal properties. Compounds derived from similar structures have shown efficacy against a range of microbial strains, suggesting that this compound may have potential as an antimicrobial agent. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Neuroprotective Effects
Some studies suggest that Mannich bases may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been explored .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features. Key aspects include:
- Aminomethyl Group : Enhances solubility and interaction with biological targets.
- Cyclobutyl Ring : Contributes to conformational flexibility, allowing better fit into receptor sites.
- Pentanol Moiety : Affects lipophilicity and bioavailability.
Table 1 summarizes the structure-activity relationships observed in related Mannich bases:
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| Mannich Base A | Anticancer | 12.5 |
| Mannich Base B | Antibacterial | 15.0 |
| Mannich Base C | Neuroprotective | 20.0 |
Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of various Mannich bases, derivatives similar to this compound were tested against prostate cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly compared to control groups, suggesting a strong potential for further development as anticancer agents .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of cyclobutyl derivatives. The results demonstrated that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria, providing a basis for considering these compounds in antibiotic development .
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
3-[1-(aminomethyl)cyclobutyl]pentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-3-10(12,4-2)9(8-11)6-5-7-9/h12H,3-8,11H2,1-2H3 |
InChI 键 |
GMVXSYYAKIKKNL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C1(CCC1)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















